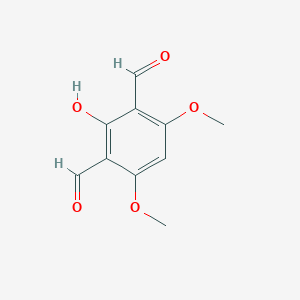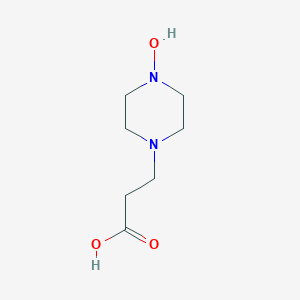
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, also known as CDPK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is not yet fully understood. However, it has been proposed that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one inhibits the activity of COX-2 in a dose-dependent manner, with higher doses resulting in greater inhibition. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to reduce the production of prostaglandins and other inflammatory mediators in various cell types, including macrophages and synovial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various disease states and for identifying potential drug targets. However, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several promising future directions for research on (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. By modifying the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, it may be possible to create more potent and selective COX-2 inhibitors with fewer side effects. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one may have potential applications in the synthesis of novel materials, such as polymers and nanoparticles, which could have a range of industrial and biomedical applications. Finally, further research is needed to fully understand the mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one.
Applications De Recherche Scientifique
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as arthritis and fever. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been investigated for its potential use in material science, particularly in the synthesis of novel polymers and other materials.
Propriétés
Numéro CAS |
135133-19-6 |
|---|---|
Nom du produit |
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one |
Formule moléculaire |
C9H7ClF2O |
Poids moléculaire |
204.6 g/mol |
Nom IUPAC |
(2S)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m0/s1 |
Clé InChI |
QDXQWKIKBKUTRB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Synonymes |
1-Propanone, 2-chloro-1-(2,4-difluorophenyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



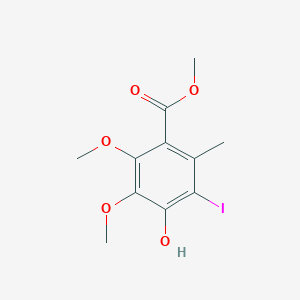
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
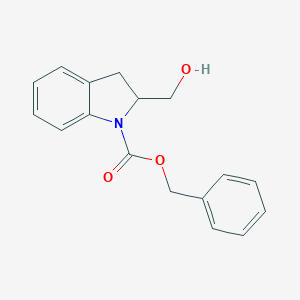
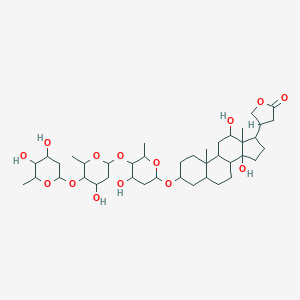
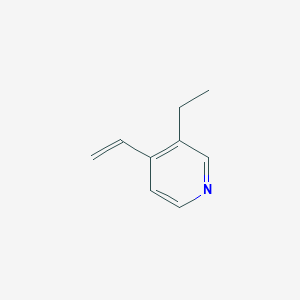
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
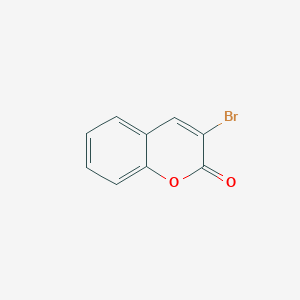
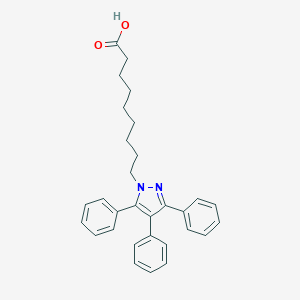
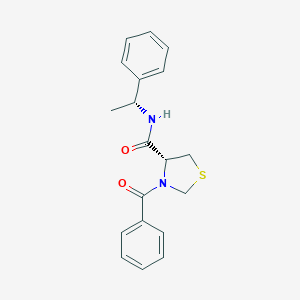
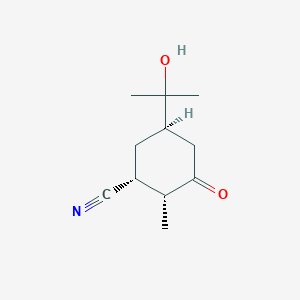
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

